molecular formula C24H18BF2N3O2S B606005 BDP TR alkyne CAS No. 2006345-35-1

BDP TR alkyne

Cat. No.: B606005
CAS No.: 2006345-35-1
M. Wt: 461.29
InChI Key: NRAIVGWGVIETRD-UHFFFAOYSA-N
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Description

This compound is particularly notable for its use in the ROX (Texas Red) channel, making it a versatile fluorophore for various applications such as microscopy and fluorescence polarization assays . The alkyne group in BDP TR alkyne allows it to undergo copper-catalyzed Click chemistry, which is a powerful tool for bioconjugation and molecular labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BDP TR alkyne typically involves the incorporation of an alkyne group into the borondipyrromethene structure. One common method is the reaction of a borondipyrromethene derivative with propargyl bromide in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

BDP TR alkyne primarily undergoes Click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for bioconjugation .

Common Reagents and Conditions

    Reagents: Copper sulfate (CuSO₄), sodium ascorbate, azide-containing compounds.

    Conditions: The reaction is typically carried out in aqueous or mixed aqueous-organic solvents at room temperature.

Major Products

The major products of these reactions are triazole-linked conjugates, which are used in various applications such as molecular imaging and targeted drug delivery .

Scientific Research Applications

BDP TR alkyne has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical assays and reactions.

    Biology: Employed in cell imaging and tracking due to its bright fluorescence and stability.

    Medicine: Utilized in the development of diagnostic tools and targeted therapies.

    Industry: Applied in the manufacturing of fluorescent dyes and markers for various industrial processes.

Mechanism of Action

The mechanism of action of BDP TR alkyne involves its ability to undergo Click chemistry reactions, forming stable triazole linkages with azide-containing molecules. This reaction is facilitated by the presence of copper ions, which catalyze the cycloaddition process . The resulting conjugates are highly stable and retain the fluorescent properties of the borondipyrromethene core, making them useful for various applications .

Comparison with Similar Compounds

BDP TR alkyne is unique due to its combination of a borondipyrromethene fluorophore and an alkyne functional group. Similar compounds include:

    BDP TR amine: Contains a free amine group for conjugation with electrophilic reagents.

    BDP TR azide: Features an azide group for Click chemistry reactions.

    BDP TR carboxylic acid: Has a carboxyl group for conjugation with alcohols.

These compounds share the borondipyrromethene core but differ in their functional groups, which dictate their specific applications and reactivity .

Properties

IUPAC Name

2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-prop-2-ynylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BF2N3O2S/c1-2-13-28-24(31)16-32-20-9-5-17(6-10-20)21-11-7-18-15-19-8-12-22(23-4-3-14-33-23)30(19)25(26,27)29(18)21/h1,3-12,14-15H,13,16H2,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAIVGWGVIETRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCC#C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BF2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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